Cyanoacetate

Beschreibung

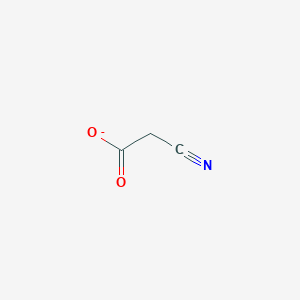

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C3H2NO2- |

|---|---|

Molekulargewicht |

84.05 g/mol |

IUPAC-Name |

2-cyanoacetate |

InChI |

InChI=1S/C3H3NO2/c4-2-1-3(5)6/h1H2,(H,5,6)/p-1 |

InChI-Schlüssel |

MLIREBYILWEBDM-UHFFFAOYSA-M |

Kanonische SMILES |

C(C#N)C(=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Cyanoacetate Production

Classical Preparative Routes to Cyanoacetate and its Esters

The traditional methods for synthesizing this compound esters primarily involve two well-established routes: the cyanidation of chloroacetates and the esterification of cyanoacetic acid.

One of the earliest and most common methods is the reaction of an ethyl chloroacetate (B1199739) with sodium or potassium cyanide. orgsyn.org Another classical approach involves the reaction of sodium cyanide with sodium chloroacetate, followed by esterification to yield the desired this compound ester. orgsyn.org A detailed procedure for the synthesis of ethyl this compound involves dissolving chloroacetic acid in water, neutralizing it with sodium carbonate, and then reacting it with a solution of sodium cyanide. orgsyn.org The resulting sodium this compound is then esterified using absolute alcohol in the presence of an acid catalyst like sulfuric acid. orgsyn.org

The direct esterification of cyanoacetic acid with an alcohol in the presence of an acid catalyst is another widely used classical method. researchgate.nete3s-conferences.org For instance, ethyl this compound can be prepared by reacting cyanoacetic acid with absolute ethanol. researchgate.nete3s-conferences.org The reaction is typically catalyzed by strong acids such as sulfuric acid. patsnap.comgoogle.com The process often involves refluxing the reaction mixture and removing the water formed during the reaction to drive the equilibrium towards the product side. google.comgoogle.com

A variation of this involves the transesterification of a this compound ester with a different alcohol. For example, ethyl this compound can be synthesized from methyl this compound and ethanol. google.com This method is particularly useful for preparing esters with more complex alcohol moieties.

These classical methods, while effective, often suffer from drawbacks such as the use of hazardous reagents like cyanides and strong corrosive acids, and the generation of significant amounts of inorganic salt byproducts. google.comgoogle.com

Modern and Sustainable Synthetic Approaches to this compound

In response to the limitations of classical methods, significant research has been directed towards developing more sustainable and efficient synthetic routes for this compound production. These modern approaches focus on the use of advanced catalytic systems, adherence to the principles of green chemistry, and the integration of biocatalysis.

Catalytic Strategies for this compound Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

Modern synthetic strategies have increasingly relied on sophisticated catalysis to improve the efficiency and selectivity of this compound synthesis.

Transition Metal Catalysis: Transition metal catalysts have been employed in various transformations involving this compound derivatives. For instance, palladium on carbon has been used as a catalyst in the synthesis of ethyl n-butylthis compound from ethyl this compound and butyraldehyde. orgsyn.org Iron pentacarbonyl has been utilized as a reducing agent in the reductive condensation of ethyl this compound with aldehydes to produce nitriles. researchgate.net Furthermore, rhodium-catalyzed asymmetric intramolecular cyclopropanation of substituted allylic cyanodiazoacetates has been explored, showcasing the utility of transition metals in complex molecular constructions starting from this compound derivatives. google.com

Organocatalysis: Organocatalysts have emerged as a powerful tool in this compound chemistry. For example, the conjugate addition of methyl this compound to an enoate has been achieved with high enantioselectivity using a (salen)Al complex as a catalyst. udel.edu Piperidine (B6355638), a simple secondary amine, is a classic organocatalyst used in the Knoevenagel condensation, a fundamental reaction involving active methylene (B1212753) compounds like this compound. orgsyn.org

Principles of Green Chemistry in this compound Production

The principles of green chemistry are increasingly being integrated into the synthesis of this compound to minimize environmental impact. This includes the use of less hazardous reagents, development of catalytic processes, and reduction of waste.

A key focus has been the replacement of corrosive and polluting acid catalysts. Heteropoly acids, such as silicotungstic acid, have been investigated as environmentally benign catalysts for the esterification of cyanoacetic acid. e3s-conferences.org These catalysts are advantageous due to their high acidity, stability, non-corrosive nature, and reduced pollution potential. e3s-conferences.org The use of solid catalysts like hydrotalcite for the transesterification of methyl this compound to ethyl this compound offers benefits such as high efficiency, ease of storage, long service life, and recyclability. google.com

Solvent choice is another critical aspect of green chemistry. The development of processes that utilize more environmentally friendly solvents or even solvent-free conditions is a significant goal. For instance, a method for producing cyanoacetic acid esters has been developed that employs a combination of a first solvent in which cyanoacetic acid is soluble and a second solvent that is substantially insoluble in water, allowing for efficient separation of the water produced during esterification and improving the reaction yield. google.com

Chemoenzymatic Synthesis of this compound and Analogues

The use of enzymes in organic synthesis, or chemoenzymatic synthesis, offers a highly selective and environmentally friendly alternative for producing this compound and its derivatives. While direct enzymatic synthesis of the parent this compound is less common, enzymes are instrumental in the synthesis of more complex molecules derived from this compound. These biocatalytic methods often proceed under mild reaction conditions and can exhibit high levels of stereoselectivity.

Industrial-Scale Manufacturing Processes for this compound

On an industrial scale, the production of this compound esters is typically carried out using continuous processes to maximize efficiency and throughput.

One common industrial method involves the reaction of a chloroacetate with solid sodium cyanide in a tubular reactor. google.com This continuous process involves preheating the reactants, mixing them in a tubular mixer, allowing the reaction to proceed in a tubular reactor, and then continuously separating the product via distillation. google.com This approach offers high reaction efficiency, a high degree of automation, high yields, and lower costs compared to batch processes. google.com

The esterification of cyanoacetic acid is also performed on a large scale. The process often involves reacting cyanoacetic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. google.com The water formed during the reaction is continuously removed to drive the reaction to completion. google.com

Another industrial route is the production of α-cyanoacrylates, such as methyl α-cyanoacrylate, which are important monomers for adhesives. This process involves the condensation of a this compound (e.g., methyl this compound) with formaldehyde (B43269) to form a polymer, which is then depolymerized to the monomeric product. googleapis.com The use of high molecular weight poly(ethylene glycol) esters as solvents for both the polymerization and depolymerization steps has been shown to improve the purity of the final product. googleapis.com

The table below provides a summary of various synthetic methodologies for ethyl this compound, highlighting the reactants, catalysts, and reaction conditions.

| Method | Reactants | Catalyst/Reagent | Key Conditions | Reference |

| Classical Cyanidation | Chloroacetic acid, Sodium Cyanide, Ethanol | Sodium Carbonate, Sulfuric Acid | Neutralization followed by esterification | orgsyn.org |

| Classical Esterification | Cyanoacetic acid, Ethanol | Sulfuric Acid | Reflux | patsnap.com |

| Mixed Acid Catalysis | Cyanoacetic acid, Absolute Ethanol | Silicotungstic acid, p-toluenesulfonic acid | 80°C | researchgate.nete3s-conferences.org |

| Transesterification | Methyl this compound, Ethanol | Hydrotalcite | 80-85°C | google.com |

| Continuous Cyanidation | Chloracetate, Sodium Cyanide | - | Tubular reactor, 65-150°C | google.com |

Reactivity and Mechanistic Investigations of Cyanoacetate

Nucleophilic Reactivity of Cyanoacetate Carbanions

The methylene (B1212753) group (CH₂) in this compound is flanked by two electron-withdrawing groups: a nitrile (-CN) and a carbonyl group (-COOR). This arrangement significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by a base to form a stabilized carbanion. wikipedia.orgwikipedia.org This carbanion is a strong nucleophile and is central to several key carbon-carbon bond-forming reactions.

The Knoevenagel condensation is a cornerstone reaction involving the nucleophilic addition of an active methylene compound, such as ethyl this compound, to an aldehyde or ketone. researchgate.netyoutube.com The reaction is typically catalyzed by a weak base, which facilitates the formation of the this compound carbanion. wikipedia.org This carbanion then attacks the carbonyl carbon of the aldehyde or ketone, leading to a β-hydroxy intermediate that subsequently undergoes dehydration to yield an α,β-unsaturated product. researchgate.netscielo.org.mx

The mechanism generally proceeds as follows:

Deprotonation of the active methylene compound by a base to form a resonance-stabilized enolate. youtube.com

Nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde or ketone. scielo.org.mx

Protonation of the resulting alkoxide to form a β-hydroxy intermediate.

Elimination of a water molecule (dehydration) to form the final α,β-unsaturated product. scielo.org.mx

Various catalysts have been employed to promote this reaction, including primary and tertiary amines, and their corresponding salts. tandfonline.com For instance, triphenylphosphine (B44618) has been shown to be an effective catalyst for the solvent-free Knoevenagel condensation of aldehydes with ethyl this compound, producing α-cyanoacrylates with high yields and (E)-stereoselectivity. organic-chemistry.org Microwave irradiation has also been utilized to accelerate the reaction, often leading to improved yields and shorter reaction times. researchgate.net

Table 1: Examples of Knoevenagel Condensation Reactions with this compound

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Product | Ref. |

|---|---|---|---|---|

| Benzaldehyde (B42025) | Ethyl this compound | Piperidine (B6355638) | Ethyl (E)-2-cyano-3-phenylacrylate | organic-chemistry.org |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | 5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | wikipedia.org |

| Various aromatic aldehydes | Ethyl this compound | Triphenylphosphine | α-Cyanoacrylates | organic-chemistry.org |

| Aromatic aldehydes | Ethyl this compound or malononitrile (B47326) | [DABCO-CH₂CH₂CH₂NH₂]Br/H₂O | α,β-Unsaturated compounds | tandfonline.com |

In the Michael addition, the this compound carbanion acts as a "Michael donor," adding to an α,β-unsaturated carbonyl compound, known as the "Michael acceptor." wikipedia.orgspcmc.ac.in This 1,4-conjugate addition is a powerful method for forming carbon-carbon bonds. spcmc.ac.inunacademy.com The reaction is typically initiated by a base that deprotonates the this compound to generate the nucleophilic carbanion. unacademy.com This carbanion then attacks the β-carbon of the Michael acceptor. wikipedia.orgmasterorganicchemistry.com

The general mechanism involves:

Formation of the this compound carbanion by a base. wikipedia.org

Nucleophilic attack of the carbanion on the β-carbon of the α,β-unsaturated system. spcmc.ac.in

Protonation of the resulting enolate to yield the final adduct. spcmc.ac.in

This compound esters are effective Michael donors due to the stabilizing effect of the cyano and ester groups on the carbanion. unacademy.comgoogle.com

Table 2: Examples of Michael Addition Reactions with this compound

| Michael Donor | Michael Acceptor | Base | Product Type | Ref. |

|---|---|---|---|---|

| Ethyl phenylthis compound | Acrylonitrile | Not specified | Adduct of conjugate addition | wikipedia.org |

| Diethyl malonate | Mesityl oxide | Sodium ethoxide | Dimedone precursor | wikipedia.org |

| 2-Nitropropane | Methyl acrylate | Not specified | Adduct of conjugate addition | wikipedia.org |

The nucleophilic carbanion generated from this compound can readily participate in alkylation and acylation reactions. In alkylation, the carbanion attacks an alkyl halide, resulting in the formation of a new carbon-carbon bond and the substitution of the halide. acs.orgoup.com This reaction is a common method for introducing alkyl groups at the α-position of the this compound. acs.org The use of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like benzene (B151609) has been shown to selectively produce monoalkylated products. oup.com Phase-transfer catalysts have also been employed to achieve enantioselective alkylation of cyanoacetates. organic-chemistry.org

Acylation of this compound involves the reaction of the carbanion with an acylating agent, such as an acyl chloride or anhydride (B1165640). More complex acylation reactions have also been developed. For instance, palladium-catalyzed acylation of arylboronic acids using ethyl this compound as the acylating agent has been reported. rsc.orgrsc.org This reaction proceeds through the addition of the arylboronic acid to the nitrile group, followed by in situ decarboxylation. rsc.orgresearchgate.net

Michael Addition Reactions with this compound as Donor

Electrophilic Transformations of this compound

While the primary reactivity of this compound is nucleophilic, it can also undergo transformations where it or a derivative acts as an electrophile. For instance, α-halo-α-cyanoacetates are highly electrophilic due to the presence of two electron-withdrawing groups (a halogen and a cyano group) on the α-carbon. This makes them susceptible to nucleophilic attack.

In a different type of electrophilic transformation, cyanoacetic acid can serve as a masked electrophile. A method for the cyanomethylation of amines and carboxylic acids has been developed where iodoacetonitrile (B1630358) is generated in situ from the iodination and subsequent decarboxylation of cyanoacetic acid. nih.gov This iodoacetonitrile then acts as an electrophile in nucleophilic substitution reactions with amines and carboxylic acids. nih.gov Furthermore, α-cyanoepoxides can be synthesized from amines and methyl this compound through a consecutive oxidation process. researchgate.net

Hydrolysis and Transesterification Pathways of this compound Esters

This compound esters can undergo hydrolysis to yield cyanoacetic acid. This reaction typically requires acidic or basic conditions. sbq.org.br

Transesterification of this compound esters is a process where the alkoxy group of the ester is exchanged with that of an alcohol. google.com This reaction is often catalyzed and is a useful method for preparing higher cyanoacetic esters from more readily available lower esters, such as methyl or ethyl this compound. google.comwipo.int For example, higher cyanoacetic esters can be produced by reacting a C1-C3 alkyl this compound with a C4-C20 alcohol in the presence of a tin compound as a catalyst. google.comwipo.int Another method involves the condensation of a this compound with formaldehyde (B43269) or paraformaldehyde, followed by transesterification of the resulting polymer with an alcohol, and subsequent depolymerization to form α-cyanoacrylate monomers. google.com Transition metal catalysts have also been developed for the transesterification of this compound esters. wipo.int

Decarboxylation Reactions of this compound Derivatives

Cyanoacetic acid and its derivatives can undergo decarboxylation, which is the removal of a carboxyl group as carbon dioxide. Cyanoacetic acid itself decarboxylates upon heating to 160 °C to produce acetonitrile (B52724). wikipedia.orggloballcadataaccess.org The decarboxylation of α,β-unsaturated cyanoacetic acids can sometimes lead to the formation of β,γ-unsaturated nitriles. orgsyn.org

Metal-catalyzed decarboxylation reactions of this compound derivatives have also been investigated. For example, copper(I) this compound can undergo decarboxylation to form cyanomethylcopper, which can then participate in C-C bond coupling reactions. rsc.org Palladium-catalyzed decarboxylative coupling of this compound salts with aryl halides has also been reported. rsc.org Theoretical studies using molecular orbital calculations have been conducted to investigate the solvent effects on the decarboxylation of 2-cyanoacetic acid, indicating that the solvent plays a significant role in the activation barrier of the reaction. rsc.org Furthermore, uncatalyzed reversible decarboxylation of stable C(sp3) carboxylates, including this compound derivatives, has been observed in solution, proceeding through the generation and trapping of carbanion intermediates. chemrxiv.org Anionic tungsten carboxylates have also been shown to act as homogeneous catalysts for the decarboxylation of cyanoacetic acid. acs.org

Cyclization Reactions Initiated by this compound

The this compound moiety is a versatile precursor for the synthesis of a wide array of heterocyclic compounds through various cyclization strategies. Its unique structure, featuring an active methylene group flanked by a nitrile and an ester group, allows it to participate in a range of condensation and addition reactions that set the stage for subsequent intramolecular ring closure. These reactions are fundamental in medicinal and materials chemistry for accessing valuable cyclic scaffolds.

One of the most common strategies involves an initial Knoevenagel condensation of ethyl this compound with a ketone or aldehyde, which is then followed by a cyclization event. For instance, the reaction of ethyl this compound with ketones in the presence of excess ammonium (B1175870) acetate (B1210297) can lead to the formation of pyridone and quinoline (B57606) derivatives. acs.orgresearchgate.net The mechanism of these reactions can be complex, sometimes proceeding through a domino process involving multiple consecutive-parallel steps. The regioselectivity of the cyclization can be influenced by the reaction conditions, such as the concentration of reagents like ammonium acetate, which can act as both a catalyst and a nitrogen source for the resulting heterocycle. researchgate.net

Intramolecular cyclization of derivatives of this compound is another powerful tool for heterocycle synthesis. For example, malonic benzylidene derivatives, which can be prepared from the condensation of N-substituted aldehydes with ethyl this compound, undergo intramolecular cyclization upon heating in a solvent like DMF to yield tricyclic quinoline derivatives. rsc.org The proposed mechanism involves the formation of a bipolar intermediate through a nih.govresearchgate.net sigmatropic migration of an α-hydrogen from the nitrogen, which then cyclizes. rsc.org

The nature of the cyclization can also be dictated by the catalyst and reaction partners. In the presence of a phenolic hydroxyl group, as in the reaction between ethyl this compound and salicylaldehyde (B1680747), a cascade process of Knoevenagel condensation followed by selective cyclization can occur. academie-sciences.fr The product distribution between coumarin-3-carboxylate ester and 3-cyanocoumarin (B81025) is dependent on the acid-base properties of the catalyst used. academie-sciences.fr

Furthermore, this compound and its derivatives, such as cyanoacetamides and cyanoacetohydrazide, are extensively used in the synthesis of five- and six-membered heterocycles, including pyrazoles, thiazoles, thiadiazoles, pyridines, pyrans, pyridazines, and pyrimidines. rsc.org Cyanoacetohydrazide, for example, is a versatile building block for a variety of fused and unfused heterocyclic systems due to its multiple reactive sites. researchgate.netacademie-sciences.frnih.gov It can undergo cyclization with various electrophiles to produce a diverse range of heterocyclic compounds. researchgate.net

Radical-initiated cyclizations also represent a modern approach to synthesizing cyclic compounds from this compound. Manganese(III) acetate can mediate the oxidative cyclization of substrates containing a this compound moiety. researchgate.net For instance, a carbon-centered radical generated from this compound can add to an alkene, followed by oxidation and intramolecular cyclization of a hydroxyl group onto the nitrile, ultimately forming a lactone. acs.org

Below is a table summarizing various cyclization reactions initiated by this compound and its derivatives.

| Starting Materials | Reagents/Catalyst | Product Type(s) | Ref(s) |

| Ethyl this compound, Ketones | Ammonium acetate | Pyridone and Quinoline derivatives | acs.orgresearchgate.net |

| N-substituted aldehydes, Ethyl this compound | Triethylamine (B128534), DMF (reflux) | Tricyclic quinoline derivatives | rsc.org |

| Ethyl this compound, Salicylaldehyde | Various catalysts | Coumarin-3-carboxylate ester, 3-Cyanocoumarin | academie-sciences.fr |

| Cyanoacetohydrazide, various electrophiles | Basic or acidic conditions | Pyrazoles, Pyridazines, Triazines, Fused heterocycles | researchgate.net |

| 2-Aryl-1,4-benzoquinones, Alkyl cyanoacetates | Base | Benzodifuran derivatives | researchgate.net |

| Dimethyl malonate or this compound, Allenes | Mn(OAc)₃ | Lactones | thieme-connect.com |

| Cyanoacetohydrazide, Diethyl oxalate (B1200264) or Carbon disulphide | - | Pyrrolo[2,3-c]pyrazole-3,4-dione, Pyrazolo[3,4-c]isothiazole-3-thione | researchgate.net |

| 3-Cyanoacetyl indoles, Aldehydes, Ammonium acetate | Acetic acid | Pyridine (B92270) derivatives containing indole (B1671886) and coumarin (B35378) moieties | organic-chemistry.org |

| Chalcones, Ethyl this compound, Ammonium acetate | Glacial acetic acid | Pyridine derivatives | mdpi.com |

Role of this compound in Multicomponent Reactions (MCRs)

This compound and its derivatives are key players in a multitude of multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to form a complex product. These reactions are of great importance in synthetic organic chemistry due to their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. thieme-connect.com The electrophilic and nucleophilic nature of the this compound moiety makes it an ideal component in many classical and novel MCRs for the synthesis of heterocyclic compounds.

Gewald Aminothiophene Synthesis:

The Gewald reaction is a cornerstone MCR for the synthesis of 2-aminothiophenes. researchgate.netrsc.orgnih.gov In this reaction, a carbonyl compound, an α-cyano ester like ethyl this compound, and elemental sulfur are condensed in the presence of a base. The generally accepted mechanism involves an initial Knoevenagel condensation between the carbonyl compound and ethyl this compound to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur to the activated methylene group and subsequent intramolecular cyclization, where the sulfur attacks the nitrile group, leading to the thiophene (B33073) ring after tautomerization. nih.gov Various catalysts, including morpholine (B109124) and piperidinium (B107235) borate, have been employed to facilitate this reaction, with some protocols even being developed under solvent-free or aqueous conditions. researchgate.netthieme-connect.comnih.gov

Hantzsch Pyridine Synthesis:

In variations of the Hantzsch pyridine synthesis, ethyl this compound serves as a crucial C2 synthon. The Guareschi–Thorpe reaction, a modification of the Hantzsch synthesis, involves the condensation of a β-dicarbonyl compound, an ammonium salt, and ethyl this compound to produce substituted 2-hydroxypyridines. nih.gov The reaction is believed to proceed through the initial formation of cyanoacetamide, which then undergoes a Knoevenagel-type condensation with the β-dicarbonyl compound, followed by cyclization and dehydration. nih.gov Microwave irradiation has been shown to enhance the efficiency of Hantzsch-type syntheses. mdpi.com

Biginelli Reaction:

Ethyl this compound can also be utilized in Biginelli-type reactions for the synthesis of dihydropyrimidinones and their thio-analogs. academie-sciences.fracademie-sciences.fracs.org In a typical setup, an aldehyde, a urea (B33335) or thiourea (B124793) derivative, and an active methylene compound like ethyl this compound are condensed under acidic or basic conditions. The mechanism is thought to involve the formation of an N-acyliminium ion from the aldehyde and urea, which is then attacked by the enolate of ethyl this compound. Subsequent cyclization and dehydration afford the final heterocyclic product. nih.gov Ionic liquids like diisopropyl ethyl ammonium acetate have been shown to be effective promoters for this reaction at room temperature. academie-sciences.fracs.org

Other Multicomponent Reactions:

Beyond these classical MCRs, ethyl this compound participates in a variety of other multicomponent syntheses. For example, it can be used in four-component reactions to produce highly substituted 1,4-dihydropyridines or 4H-pyrans. acs.orgresearchgate.net It is also a component in the Ugi and Passerini reactions, which are powerful tools for the synthesis of peptide-like structures and other complex molecules, although its role in these isocyanide-based MCRs is less common than in the aforementioned examples. researchgate.netfigshare.comnih.govcapes.gov.br

The following table presents a selection of multicomponent reactions involving ethyl this compound.

| MCR Name | Components | Catalyst/Conditions | Product Type | Ref(s) |

| Gewald Aminothiophene Synthesis | Ketone/Aldehyde, Ethyl this compound, Sulfur | Morpholine, Piperidinium borate, Et₂NH/H₂O (ultrasound) | 2-Aminothiophenes | researchgate.netrsc.orgresearchgate.netnih.gov |

| Hantzsch Pyridine Synthesis (Guareschi-Thorpe) | β-Dicarbonyl compound, Ammonium salt, Ethyl this compound | (NH₄)₂CO₃, aqueous medium | 2-Hydroxypyridines | nih.gov |

| Biginelli Reaction | Aldehyde, Urea/Thiourea, Ethyl this compound | Diisopropyl ethyl ammonium acetate (DIPEAc) | 1,2,3,4-Tetrahydropyrimidines | academie-sciences.fracademie-sciences.fracs.org |

| Four-component reaction | Aldehyde, Acetoacetanilide, Ethyl this compound, Ammonium acetate | Ammonium acetate | 1,4-Dihydropyridines | acs.org |

| Four-component reaction | Aldehyde, Dimedone, Ethyl this compound, MnSO₄·4H₂O | MnSO₄·4H₂O, aqueous media | 4H-Benzo[b]pyrans | researchgate.net |

| Four-component Gewald reaction | α-Methylene carbonyl, Ethyl this compound, Amine, Sulfur | Triethylamine, aqueous conditions | 2-Amino-3-carboxamide derivatives of thiophene | thieme-connect.com |

| Three-component reaction | Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl this compound | Ammonium acetate, water | Pyrazolo[3,4-b]pyridines | rsc.org |

Stereochemical Control and Asymmetric Synthesis in this compound-Mediated Reactions

Achieving stereochemical control in reactions involving this compound is a significant area of research, as it allows for the synthesis of enantiomerically enriched and diastereomerically pure compounds, which are of paramount importance in medicinal chemistry and drug development. The acidic methylene protons of this compound and its derivatives make them excellent nucleophiles in various carbon-carbon bond-forming reactions, and the development of asymmetric versions of these reactions has been a major focus.

Organocatalyzed Asymmetric Reactions:

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of this compound. Chiral bifunctional organocatalysts, such as those based on thiourea or urea scaffolds combined with a tertiary amine, have been successfully employed in the enantioselective Michael addition of α-substituted cyanoacetates to various Michael acceptors like vinyl ketones and α,β-unsaturated selenones. researchgate.netnih.gov These catalysts activate the nucleophile and electrophile simultaneously through hydrogen bonding and Brønsted base catalysis, respectively, thereby creating a chiral environment that directs the stereochemical outcome of the reaction. Cinchona alkaloids and their derivatives have also been used as effective organocatalysts for the asymmetric amination of α-substituted α-cyanoacetates. acs.orgnih.govacs.org

Metal-Catalyzed Asymmetric Reactions:

Chiral metal complexes are also highly effective in catalyzing asymmetric reactions of this compound. Iridium-catalyzed asymmetric double allylic alkylation of this compound has been developed to produce pseudo-C₂-symmetrical derivatives with excellent stereocontrol. nih.gov This method allows for the stereodivergent synthesis of multiple stereoisomers by simply choosing the appropriate enantiomer of the chiral ligand. Chiral cobalt(III) complexes have been shown to act as hydrogen bond donor catalysts in the enantioselective addition of substituted this compound esters to acetylenic esters, leading to the generation of quaternary carbon stereocenters with high enantioselectivity. rsc.org Palladium-catalyzed asymmetric Michael additions of α-cyanoacetates to enones have also been reported, with the diastereoselectivity being dependent on whether a mono- or bimetallic catalyst is used. researchgate.net

Chiral Auxiliaries and Phase-Transfer Catalysis:

The use of chiral auxiliaries attached to the this compound moiety is another strategy to induce stereoselectivity. For example, a remote sulfinyl group has been used as a chiral auxiliary to control the stereoselective synthesis of benzylic quaternary difunctionalized carbons from 2-[2-(p-tolylsulfinyl)phenyl]acetonitriles. nih.gov Chiral phase-transfer catalysts, such as binaphthyl-modified quaternary ammonium salts, have been successfully applied in the asymmetric alkylation of cyanoacetates and their conjugate addition to acetylenic ketones, affording products with chiral quaternary carbons in high enantiomeric excess. organic-chemistry.orgcapes.gov.br

Diastereoselective Reactions:

In addition to enantioselective transformations, diastereoselective reactions involving this compound are also well-documented. For instance, the one-pot, three-component reaction of isatin, ethyl this compound, and 5-amino-3-methylpyrazole can lead to the highly diastereoselective synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines]. researchgate.net Similarly, a diastereoselective synthesis of 2-amino-4H-chromenes can be achieved through the condensation of salicylaldehyde and ethyl this compound using diethylamine (B46881) as an organocatalyst. academie-sciences.fracademie-sciences.fr

The following table provides an overview of various methods for stereochemical control in reactions involving this compound.

| Reaction Type | Catalyst/Chiral Source | Substrates | Product Stereochemistry | Ref(s) |

| Asymmetric Double Allylic Alkylation | Iridium complex with chiral phosphoramidite (B1245037) ligand | This compound, Allylic carbonates | High diastereo- and enantioselectivity | nih.gov |

| Enantioselective Michael Addition | Bifunctional thiourea/tertiary amine organocatalyst | α-Substituted cyanoacetates, Vinyl ketones | Excellent enantioselectivities (82-97% ee) | nih.gov |

| Enantioselective Addition to Acetylenic Esters | Chiral cobalt(III) complex | Substituted this compound esters, Acetylenic esters | High enantioselectivity (up to 99% ee) | rsc.org |

| Diastereoselective Spiro-heterocycle Synthesis | Sodium chloride | Isatin, Ethyl this compound, 5-Amino-3-methylpyrazole | High diastereoselectivity | researchgate.net |

| Enantioselective Hydroxyamination | Magnesium triflate, N,N′-dioxide ligand | Alkyl α-aryl-α-cyanoacetates, 2-Nitrosopyridines | Good to excellent yields and high enantioselectivities | thieme-connect.com |

| Diastereoselective 2-Amino-4H-chromene Synthesis | Diethylamine | Salicylaldehyde, Ethyl this compound | High diastereoselectivity | academie-sciences.fracademie-sciences.fr |

| Enantioselective Amination | Quinidine-derived alkaloid (β-ICD) | α-Substituted α-cyanoacetates, Azodicarboxylates | Excellent enantioselectivities (>97% ee) | acs.org |

| Asymmetric Alkylation | Chiral phase-transfer catalyst | Cyanoacetates | Chiral quaternary carbon, high enantioselectivity | organic-chemistry.org |

| Asymmetric Synthesis with Chiral Auxiliary | Remote sulfinyl group | 2-[2-(p-tolylsulfinyl)phenyl]acetonitriles, Acylating agents | Enantiomerically enriched products | nih.gov |

Synthesis and Functionalization of Cyanoacetate Derivatives and Analogues

Heterocyclic Compounds Derived from Cyanoacetate

The reactivity of this compound makes it a key starting material for the synthesis of various heterocyclic systems. Its ability to participate in condensation, cyclization, and multicomponent reactions is fundamental to the construction of nitrogen-, oxygen-, and sulfur-containing rings.

Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrimidines, Pyrroles, Imidazoles)

This compound and its esters are extensively used in the synthesis of a multitude of nitrogen-containing heterocycles through various reaction pathways.

Pyridines: The synthesis of substituted pyridines and their derivatives, such as 3-cyano-2-pyridones, frequently employs ethyl this compound in multicomponent reactions. One-pot four-component reactions involving an acetophenone (B1666503) derivative, ethyl this compound, an appropriate aldehyde, and ammonium (B1175870) acetate (B1210297) can yield highly substituted pyridines. tjnpr.org Another established method is the Guareschi–Thorpe reaction, which involves the three-component condensation of an alkyl this compound, a 1,3-dicarbonyl compound, and an ammonium salt (like ammonium carbonate) in an aqueous medium to produce hydroxy-cyanopyridines. nih.gov The reaction of chalcones (α,β-unsaturated ketones) with ethyl this compound and ammonium acetate also affords 3-cyano-2-oxo-1,2-dihydropyridines. ekb.eg Furthermore, Michael addition–cyclocondensation reactions between substituted alkynones and ethyl this compound can lead to the formation of 1H-pyridines, with the product outcome often depending on the electronic nature of the substituents on the alkynone. nih.govbeilstein-journals.org

| Method | Reactants | Catalyst/Conditions | Product Type |

| One-Pot Multicomponent Reaction | Substituted acetophenone, ethyl this compound, aryl aldehyde, ammonium acetate | Heat | 3-Cyano-2-oxa-pyridine derivatives tjnpr.org |

| Guareschi–Thorpe Reaction | 1,3-Dicarbonyl compound, alkyl this compound, ammonium carbonate | EtOH/H₂O, 80 °C | Hydroxy-cyanopyridines nih.gov |

| Chalcone Condensation | Chalcone, ethyl this compound, ammonium acetate | Ethanol (reflux) | 3-Cyano-2-oxo-1,2-dihydropyridines ekb.eg |

| Michael Addition-Cyclocondensation | Substituted alkynone, ethyl this compound | Base (e.g., DBU) | 1H-Pyridines nih.gov |

Pyrimidines: Pyrimidines are readily synthesized using this compound derivatives. A common approach is a three-component reaction of an aldehyde, ethyl this compound, and an amidine system, such as guanidine (B92328) nitrate (B79036) or thiourea (B124793). scholarsresearchlibrary.com For instance, the reaction of ethyl this compound, various aldehydes, and thiourea in the presence of potassium carbonate yields 5-cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives. researchgate.netgrowingscience.com Similarly, using guanidine nitrate with an aldehyde and ethyl this compound in aqueous media with a piperidine (B6355638) catalyst produces 2-amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitriles. scholarsresearchlibrary.com Magnesium oxide (MgO) has also been shown to be an effective catalyst for the three-component synthesis of pyrimidinone derivatives from aldehydes, amidine systems, and ethyl this compound. tandfonline.com

| Method | Reactants | Catalyst/Conditions | Product Type |

| Kambe et al. Synthesis | Ethyl this compound, aldehyde, thiourea | Potassium carbonate | 5-Cyano-2-thioxo-tetrahydropyrimidines researchgate.netgrowingscience.com |

| One-Pot Synthesis | Aldehyde, ethyl this compound, guanidine nitrate | Piperidine, water (reflux) | 2-Amino-4-oxo-tetrahydropyrimidine-5-carbonitriles scholarsresearchlibrary.com |

| MgO-Catalyzed Synthesis | Aldehyde, amidine hydrochloride, ethyl this compound | MgO, CH₃CN (reflux) | Pyrimidinone derivatives tandfonline.com |

| o-Methyl Isourea Method | o-Methyl isourea salt, this compound | Condensation, methylation, cyclization | 4-Amino-2,6-dimethoxypyrimidine google.com |

Pyrroles: Several synthetic routes to functionalized pyrroles utilize ethyl this compound. One method involves the reaction of α-amino ketones with active methylene (B1212753) compounds like ethyl this compound in the presence of sodium ethoxide to yield highly substituted 2-aminopyrroles. scirp.org A divergent synthesis allows for the creation of different pyrrole (B145914) structures from the same starting materials under different conditions; for example, the reaction of 2,4-pentadienenitriles with ethyl isothis compound can produce 2,3-dihydro-1H-pyrroles or 3-alkyl-1H-pyrroles depending on the amount of DBU catalyst and the reaction temperature. nih.gov Additionally, a lipase-catalyzed method has been developed for the synthesis of pyrrole disulfides from β-ketothioamides and ethyl this compound. mdpi.com

Imidazoles: The imidazole (B134444) ring can be constructed using this compound-derived starting materials. For example, diethyl 5-amino-1-(p-methoxybenzyl)imidazole-2,4-dicarboxylate is prepared from ethyl 2-amino-2-cyanoacetate and ethyl 1-ethoxycarbonylformimidate hydrochloride. rsc.org Another pathway involves the reaction of 3,5-O-isopropylidene-α-D-xylofuranoso[1,2-d]-Δ2′-oxazoline with ethyl α-amino(cyano)acetate to stereospecifically yield 5-amino-1-(3,5-O-isopropylidene-α-D-xylofuranosyl)imidazole-4-carboxylic acid derivatives. rsc.org

Oxygen-Containing Heterocycles (e.g., Furans, Pyrones, Coumarins)

This compound is a precursor for various oxygen-containing heterocyclic compounds, synthesized through cyclization and condensation reactions.

Furans: Polysubstituted furans can be synthesized from ethyl this compound. The reaction of ethyl 2-chloro-3-oxobutanoate with ethyl this compound in the presence of triethylamine (B128534) affords diethyl 2-amino-5-methylfuran-3,4-dicarboxylate in high yield. researchgate.net Another route involves the bromination of the ethyl this compound dimer, which then reacts with potassium carbonate to yield a highly substituted furan. tandfonline.com The reaction between furfurylamine (B118560) and ethyl this compound produces 2-cyano-N-(furan-2-ylmethyl)acetamide, a key intermediate that can be used for further heterocyclic synthesis. derpharmachemica.com

Pyrones: α-Pyrones are accessible through the Michael addition–cyclocondensation of substituted alkynones with ethyl this compound. nih.govresearchgate.net The choice of base and reaction temperature can influence whether the reaction yields α-pyrones or competing 1H-pyridine derivatives. beilstein-journals.org Another method involves the sodium methoxide-initiated condensation of methyl this compound with methyl methoxymethyleneacetoacetate, which can lead to a 2-pyrone or a 2-pyridone depending on the base concentration. rsc.org

Coumarins: The synthesis of coumarins, particularly 3-substituted derivatives, is commonly achieved via the Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with an active methylene compound like ethyl this compound or cyanoacetic acid. nih.govjetir.orgmdpi.com The choice of catalyst and solvent system is crucial and can include deep eutectic solvents (DES), piperidine and acetic acid, or propylphosphonic anhydride (B1165640) (T3P). nih.govjetir.org The reaction can be directed to selectively produce either coumarin-3-carboxylate esters or 3-cyanocoumarins based on the catalyst's properties. researchgate.net Three-component, one-pot syntheses of coumarin (B35378) derivatives have also been developed, for instance, by reacting salicylaldehyde, ethyl this compound, and an o-aminophenol. nih.govjetir.org

| Heterocycle | Reactants | Catalyst/Conditions | Key Transformation |

| Furan | Ethyl 2-chloro-3-oxobutanoate, Ethyl this compound | Et₃N | Cyclocondensation researchgate.net |

| Pyrone | Substituted alkynone, Ethyl this compound | Base (e.g., DBU) | Michael addition–cyclocondensation nih.gov |

| Coumarin | Salicylaldehyde, Ethyl this compound | Piperidine/AcOH or DES | Knoevenagel condensation jetir.orgmdpi.com |

Sulfur-Containing Heterocycles

The versatility of this compound extends to the synthesis of sulfur-containing heterocycles. A notable example is the synthesis of highly substituted thiophenes. This can be achieved by first preparing a brominated derivative of the ethyl this compound dimer. The subsequent reaction of this bromo derivative with sodium hydrogen sulfide (B99878) leads to the formation of the thiophene (B33073) ring system. tandfonline.com

Aliphatic and Aromatic Functionalized Derivatives of this compound

The functional groups of this compound—the active methylene group, the nitrile, and the ester—allow for a wide range of non-cyclization reactions to form functionalized aliphatic and aromatic derivatives. wikipedia.org

The most prominent reaction is the Knoevenagel condensation, where the active methylene group reacts with aldehydes and ketones to form α,β-unsaturated systems. For example, the condensation of ethyl this compound with benzaldehyde (B42025) yields α-cyanoethyl cinnamate. patsnap.com This reaction is a cornerstone for creating carbon-carbon double bonds.

Cyanoacetylation is another key functionalization reaction. Aromatic amines, indoles, and pyrroles can be cyanoacetylated using a combination of cyanoacetic acid and acetic anhydride to produce 3-cyanoacetylindole and other N- or C-acylated aromatic compounds. ki.se

Natural Product Synthesis Intermediates via this compound

Ethyl this compound serves as a crucial intermediate in the synthesis of various important compounds, including some found in nature or their analogues. It is used as a starting material in the industrial synthesis of caffeine (B1668208) and vitamin B6. atamanchemicals.com Furthermore, the heterocyclic cores constructed from this compound, such as pyridines, pyrimidines, and coumarins, are prevalent in a vast number of natural products.

A specific example of its use as an intermediate involves a Knoevenagel condensation product derived from ethyl this compound. This intermediate can then undergo a [4+2] cycloaddition reaction, serving as a key step in the synthesis of complex naphthoquinone structures. rsc.org It is also used to prepare 3,3-diphenylpropan-1-amine, a precursor for the synthesis of Prenylamine. wikipedia.org

Structure-Reactivity Relationships in this compound Analogues (Excluding Human Biological Activity)

The reactivity of this compound and the products formed in its reactions are highly dependent on the structure of the co-reactants and the reaction conditions. A clear example of a structure-reactivity relationship is observed in the reaction of substituted alkynones with ethyl this compound. nih.gov

Electron-donating groups on the alkynone favor the formation of α-pyrones.

Electron-withdrawing groups on the alkynone predominantly lead to the formation of 1H-pyridines. nih.gov

This bifurcation demonstrates how subtle electronic changes in a substrate can direct the reaction pathway toward different heterocyclic systems.

Another instance relates to the condensation of ethyl this compound with salicylaldehyde to form coumarins. The product distribution between coumarin-3-carboxylate ester and 3-cyanocoumarin (B81025) is correlated with the acid-base properties of the catalyst used. This relationship stems from the catalyst's ability to influence the selective cyclization of the phenolic hydroxyl group onto either the cyano or the ester carbonyl group of the reaction intermediate. researchgate.net The inherent chemical properties of this compound, with its multiple reactive sites, make it a highly tunable and versatile reagent in synthetic chemistry. wikipedia.org

Design and Synthesis of Advanced Functional Materials Precursors from this compound

This compound and its esters are highly versatile chemical building blocks utilized in the synthesis of a wide array of precursors for advanced functional materials. Their value stems from the presence of multiple reactive sites: a nitrile group, an active methylene group, and a carboxylate ester or carboxylic acid function. This unique combination allows for a diverse range of chemical transformations, making cyanoacetates a cornerstone in the design of materials for applications in polymer science, optoelectronics, and biomedicine.

A primary application of this compound derivatives is in the field of polymer science, most notably for the synthesis of cyanoacrylate adhesives. The process typically involves a Knoevenagel condensation reaction between an alkyl this compound and formaldehyde (B43269). researchgate.net This reaction forms a low-molecular-weight polymer that is then thermally "cracked" and distilled to yield the highly reactive cyanoacrylate monomer, such as ethyl 2-cyanoacrylate, the main component in superglues. researchgate.netpcbiochemres.comchemistryislife.com The remarkable adhesive properties of these monomers arise from their rapid anionic polymerization, which is initiated by weak bases like the trace amounts of water or alcohols present on most surfaces. pcbiochemres.comchemistryislife.com This process results in the formation of long, strong polymer chains that create powerful bonds between various substrates, including metals, plastics, and ceramics. researchgate.netwikipedia.org

Beyond adhesives, this compound-derived polymers are engineered for specialized applications. Ethylene (B1197577) bis(this compound), for instance, serves as a precursor for polymers with high thermal stability and unique optical characteristics. ontosight.ai Furthermore, the ability to modify the alkyl group in alkyl cyanoacrylates allows for the tailoring of polymer properties. This strategy is extensively used in the biomedical field to create biocompatible and biodegradable materials. rsc.org By adjusting the formulation, researchers can develop derivatives that are suitable for use as tissue adhesives, in dental applications, and for creating scaffolds in tissue engineering, highlighting the adaptability of this compound precursors. rsc.org

The unique electronic properties of molecules derived from this compound make them ideal candidates for precursors to optoelectronic materials. Cyanoacetic acid is frequently employed as an acceptor and anchoring group in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs). chemicalbook.com Its carboxylic acid group forms a stable ester linkage with titanium dioxide (TiO2) electrodes, ensuring strong binding and efficient electron communication, which are crucial for the photovoltaic performance of the cell. chemicalbook.com

In the realm of nonlinear optics (NLO), this compound derivatives are designed as chromophores that exhibit significant NLO responses. x-mol.netresearchgate.net For example, the crystal 2-amino-4-methylpyridinium this compound (2A4MPC) has been synthesized and shown to possess high optical durability, making it a promising material for NLO applications. x-mol.net Researchers also synthesize complex, non-symmetric cyanoacetic acid derivatives for use as organic laser dyes and in materials that exhibit amplified spontaneous emission (ASE). scilit.commdpi.com A key design strategy involves attaching bulky chemical groups to the this compound-based molecule. These bulky groups hinder crystallization and promote the formation of amorphous, glass-like thin films, which can lead to very low ASE threshold values, a critical requirement for efficient light-amplifying materials. scilit.commdpi.com

The reactivity of this compound also makes it a fundamental starting material for creating a variety of heterocyclic compounds that serve as precursors for pharmaceuticals and agrochemicals. chemicalbook.comatamanchemicals.com Ethyl this compound is a key building block in multi-step syntheses for drugs such as the gout treatment Allopurinol, the stimulants caffeine and theophylline (B1681296), and the antibacterial agent trimethoprim. atamanchemicals.comwikipedia.org Similarly, complex 2-cyanoacrylate derivatives containing pyrazole (B372694) or 1,2,3-triazole rings have been designed and synthesized to act as potent herbicides. researchgate.netmdpi.com These syntheses leverage the this compound backbone to construct complex molecular architectures with specific biological activities.

Research Findings on this compound-Derived Functional Material Precursors

The following tables summarize key research findings on the synthesis and application of functional material precursors derived from this compound.

Table 1: Examples of Functional Materials from this compound Precursors

| Functional Material Category | Specific Example | This compound Precursor(s) | Key Properties/Applications |

|---|---|---|---|

| Polymers & Adhesives | Cyanoacrylate Adhesives | Alkyl this compound, Formaldehyde | Rapid, high-strength bonding; industrial and household use. researchgate.netpcbiochemres.com |

| Biocompatible Polymers | Alkyl Cyanoacrylates | Biodegradability, low tissue toxicity; used as bio-glues and in dental materials. rsc.org | |

| High-Stability Polymers | Ethylene bis(this compound) | High thermal stability, specific optical characteristics. ontosight.ai | |

| Optoelectronic Materials | Dyes for Solar Cells | Cyanoacetic Acid | Anchoring group for dyes on TiO2 electrodes in DSSCs. chemicalbook.com |

| Nonlinear Optical (NLO) Crystals | 2-amino-4-methylpyridinium this compound (2A4MPC) | High optical durability for NLO applications. x-mol.net | |

| Organic Laser Dyes | Ethyl 2-(...)-2-cyanoacetate (KTB) | Forms amorphous films with low amplified spontaneous emission (ASE) thresholds. scilit.commdpi.com | |

| Agrochemicals | Herbicides | 2-Cyanoacrylates with pyrazole/triazole rings | Potent herbicidal activity against various weeds. researchgate.netmdpi.com |

| Pharmaceuticals | Various Drugs | Ethyl this compound | Precursor for Allopurinol, Caffeine, Theophylline, Trimethoprim, etc. atamanchemicals.comwikipedia.org |

Table 2: Key Synthetic Reactions for this compound Functionalization

| Reaction Name | Reactants | Product Type | Application Area |

|---|---|---|---|

| Knoevenagel Condensation | Alkyl this compound, Formaldehyde | Poly(cyanoacrylate) (intermediate) | Synthesis of cyanoacrylate monomers. researchgate.net |

| Anionic Polymerization | Cyanoacrylate Monomer | Poly(cyanoacrylate) | Formation of adhesive polymer chains. pcbiochemres.com |

| Knoevenagel Condensation | Cyanoacetic Acid, Aldehydes | Organic Dyes | Synthesis of sensitizers for dye-sensitized solar cells. chemicalbook.com |

| Cyclization Reactions | Ethyl this compound, various reagents (e.g., hydrazine, formamide) | Heterocyclic Compounds | Synthesis of precursors for pharmaceuticals like Allopurinol. wikipedia.orgnih.gov |

Applications of Cyanoacetate in Advanced Organic Synthesis

Cyanoacetate as a Versatile C2/C3 Synthon in Complex Molecule Synthesis

The synthetic utility of this compound primarily stems from its function as a C2 or C3 synthon. The methylene (B1212753) group (the α-carbon) is flanked by both a nitrile and a carbonyl group, which significantly increases the acidity of its protons. This allows for easy deprotonation to form a stabilized carbanion, which can act as a potent nucleophile.

This reactivity is harnessed in several cornerstone reactions of organic synthesis:

Knoevenagel Condensation: this compound readily undergoes condensation with aldehydes and ketones, catalyzed by a weak base. This reaction is fundamental for creating carbon-carbon double bonds and producing α,β-unsaturated systems. imarcgroup.combris.ac.uk For example, the Knoevenagel condensation of aldehydes with cyanoacetic acid yields polyfunctionalized olefins that are valuable precursors for more complex molecules. scielo.brresearchgate.net

Michael Addition: The stabilized carbanion of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition fashion. This reaction is a powerful method for forming new carbon-carbon single bonds.

Multicomponent Reactions (MCRs): Cyanoacetates are star players in MCRs, where three or more reactants combine in a single step to form a complex product that incorporates most or all of the atoms of the starting materials. researchandmarkets.com This atom-economical approach is highly efficient for rapidly building molecular complexity. Ethyl this compound is frequently used in MCRs to synthesize a wide variety of densely functionalized carbocyclic and heterocyclic systems, such as pyridines, pyrans, and pyrazoles. ontosight.ai

The dual functionality of the nitrile and ester groups provides further avenues for transformation. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the ester can be hydrolyzed, transesterified, or reduced. This polyfunctionality makes this compound a highly adaptable building block for assembling diverse molecular architectures. Functional derivatives of cyanoacetic acid are among the most popular building blocks in fine organic synthesis. chemistryislife.com

| Reaction Type | Role of this compound | Resulting Structure |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Cyano-ester |

| Michael Addition | Nucleophilic Donor | 1,5-Dicarbonyl/Nitrile Compound |

| Multicomponent Reactions | C2/C3 Building Block | Highly Substituted Heterocycles |

Total Synthesis of Complex Organic Molecules Utilizing this compound Building Blocks

The strategic use of this compound as a key building block has enabled the efficient total synthesis of numerous complex and biologically important molecules. Its ability to introduce functionality and build carbon skeletons has proven invaluable in assembling natural products and their analogs.

Notable examples include:

Cinchona Alkaloids (Quinine and Quinidine): In a catalytic, enantioselective total synthesis of quinine (B1679958) and quinidine, methyl this compound was used in a conjugate addition reaction to an α,β-unsaturated imide. udel.edu This step was crucial for establishing the stereochemistry of the molecule's core structure. udel.edu

Laurencenone C: A total synthesis of this chamigrene sesquiterpenoid was achieved using a one-pot reaction involving a Knoevenagel condensation between ethyl this compound and paraformaldehyde. The resulting ethyl 2-cyanoacrylate intermediate then underwent a Diels-Alder reaction to construct the spirocyclic core of the natural product. thieme-connect.com

Trigonoliimines: In the total synthesis of these hexacyclic bisindole alkaloids, ethyl this compound was mentioned as a substance involved in the development of an organocatalytic enantioselective Michael addition, a key step in the synthetic route. nih.gov

Heterocyclic Drugs: Ethyl this compound serves as a starting material for a range of heterocyclic compounds used as drugs. wikipedia.org For instance, the synthesis of Allopurinol , a drug for treating gout, begins with a Knoevenagel condensation of ethyl this compound. wikipedia.org The antiepileptic drug Ethosuximide and the antibacterial agent Trimethoprim are also synthesized in multistep processes starting from ethyl this compound. wikipedia.org The purine (B94841) derivatives Theophylline (B1681296) , Caffeine (B1668208) , and Uric Acid are also synthetically accessible from ethyl this compound. wikipedia.org

These examples underscore the pivotal role of this compound in providing an efficient and versatile entry point to complex molecular frameworks, often simplifying synthetic routes and enabling the construction of challenging stereocenters.

Intermediates for Specialty Chemicals, Agrochemicals, and Dyes (Non-Pharmaceutical)

Beyond pharmaceuticals, this compound esters are crucial intermediates in the broader chemical industry, particularly in the production of agrochemicals, dyes, and other specialty chemicals. gminsights.comeinpresswire.comtheinsightpartners.com

Agrochemicals: Ethyl this compound is a key building block in the synthesis of various pesticides, herbicides, and fungicides. researchandmarkets.comfortunebusinessinsights.com The growing global demand for effective crop protection solutions to ensure food security drives significant consumption of this compound in this sector. gminsights.comeinpresswire.com For example, cyclohexyl this compound is used as an intermediate in the synthesis of certain insecticides and herbicides. ontosight.ai

Dyes and Pigments: this compound derivatives are used to create a range of dyes. imarcgroup.comeinpresswire.com The reactivity of the this compound core allows for the construction of chromophores, the parts of a molecule responsible for its color.

Heterocyclic Dyes: Dimerized ethyl this compound has been used as a starting material to prepare polyfunctional pyridine (B92270) azodyes and tetrazole dyes. These dyes have been shown to color various fibers including cellulose (B213188) acetate (B1210297), nylon, silk, and wool in shades ranging from yellow to violet. researchgate.net

Push-Pull Chromophores: Cyanoacetic acid is an excellent electron-acceptor group in "push-pull" (D-π-A) molecules. These molecules, which have an electron-donating part and an electron-accepting part connected by a π-conjugated bridge, are of great interest for applications in materials science. Thienylpyrrolyl-cyanoacetic acid derivatives have been synthesized via Knoevenagel condensation for their optical properties and potential use in dye-sensitized solar cells (DSSCs). scilit.comuminho.pt Bifuran and biphenyl (B1667301) derivatives with cyanoacetic acid as an anchoring group have also been synthesized for DSSC applications. rsc.org

| Application Area | Role of this compound | Specific Examples |

| Agrochemicals | Intermediate | Synthesis of herbicides, pesticides, fungicides researchandmarkets.comfortunebusinessinsights.com |

| Dyes | Building Block for Chromophores | Pyridine azodyes, Tetrazole dyes researchgate.net, D-π-A dyes for DSSCs scilit.comrsc.org |

| Specialty Chemicals | Intermediate | Adhesives, Coatings researchandmarkets.com |

Role in Polymer Chemistry and Material Science (e.g., Monomer Precursors)

This compound is a foundational precursor for one of the most well-known classes of polymers: polycyanoacrylates. These polymers are the basis for cyanoacrylate adhesives, commonly known as "superglues."

The industrial synthesis of cyanoacrylate monomers, such as ethyl 2-cyanoacrylate, involves the Knoevenagel condensation of an alkyl this compound (e.g., ethyl this compound) with formaldehyde (B43269). bris.ac.uk This reaction forms a polymer, which is then thermally "cracked" or depolymerized to yield the highly reactive cyanoacrylate monomer. gvpress.comafinitica.comnih.gov This monomer rapidly undergoes anionic polymerization in the presence of moisture or weak bases to form the strong adhesive polymer. bris.ac.ukpcbiochemres.comwikipedia.org

Key applications in this domain include:

Adhesives: Ethyl 2-cyanoacrylate is the primary component of most commercial superglues. wikipedia.org Different esters, like n-butyl cyanoacrylate and 2-octyl cyanoacrylate, are used in medical and veterinary applications for wound closure, as they are biocompatible and degrade over time. wikipedia.orgresearchgate.net

Recyclable Plastics: Recent research has demonstrated that poly(ethyl cyanoacrylate) (PECA) can be used to create closed-loop recyclable plastics. nih.gov The monomer, ethyl cyanoacrylate, can be sourced from non-petroleum starting materials. The resulting PECA plastic can be recycled by thermally cracking the polymer back into the monomer with high efficiency, offering a sustainable alternative to conventional plastics like polystyrene. nih.govresearchgate.net

Functional Polymers and Nanoparticles: The versatility of this compound chemistry allows for the creation of functional polymers. For example, ethylene (B1197577) bis(this compound) can be used to prepare polymers with high thermal stability. ontosight.ai Furthermore, copolymers can be synthesized from this compound derivatives. A methodology has been developed to create poly(alkyl cyanoacrylate) nanoparticles with highly functionalized surfaces using click chemistry, which have potential applications in biomedical fields like drug delivery. afinitica.com

| Material Type | Synthetic Role of this compound | Example Compound/Material |

| Adhesives | Precursor to Cyanoacrylate Monomers | Ethyl 2-cyanoacrylate (Super Glue), 2-Octyl cyanoacrylate (Medical Adhesive) wikipedia.org |

| Recyclable Plastics | Precursor to Monomer for PECA | Poly(ethyl cyanoacrylate) (PECA) nih.gov |

| Functional Polymers | Monomer Precursor | Ethylene bis(this compound) polymers ontosight.ai |

| Nanoparticles | Co-monomer Precursor | Poly[(hexadecyl cyanoacrylate)-co-azidopoly(ethylene glycol) this compound] afinitica.com |

Analytical Methodologies for Cyanoacetate Characterization and Quantification

Chromatographic Techniques for Cyanoacetate Analysis

Chromatography separates components of a mixture for subsequent analysis. The choice of chromatographic method depends on the volatility and polarity of the this compound compound being analyzed.

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. For cyanoacetates, GC is particularly useful for the determination of purity and for identifying impurities in volatile esters like ethyl this compound. dtic.mil

In a typical GC analysis of ethyl this compound, the sample is injected into a heated port where it vaporizes and is carried by an inert gas (the mobile phase) through a column. e3s-conferences.org The column contains a stationary phase that interacts differently with the various components of the sample, leading to their separation based on boiling points and polarity. A Flame Ionization Detector (FID) is commonly used for detection. e3s-conferences.orgresearchgate.net Programmed temperature changes can be employed to optimize the separation of compounds with different boiling points. dtic.mile3s-conferences.org

One study on the synthesis of ethyl this compound utilized GC to determine the optimal reaction conditions. e3s-conferences.orgresearchgate.net The retention times for absolute ethanol, the internal standard (benzene), and ethyl this compound were found to be 0.50 min, 0.57 min, and 0.80 min, respectively. e3s-conferences.org Another investigation into the purity of alkyl cyanoacrylate monomers also employed GC to identify impurities such as diglyme (B29089) and cyanoacetates by their retention volumes. dtic.mil It has been noted that the decarboxylation of cyanoacetic acid can be performed directly in the GC evaporator for analysis. deepdyve.com

GC coupled with mass spectrometry (GC-MS) provides a robust method for both separation and identification of volatile components. thieme-connect.comcellmolbiol.org The mass spectrometer fragments the eluting compounds and provides a unique mass spectrum for each, allowing for definitive identification.

Table 1: GC Parameters for Ethyl this compound Analysis

| Parameter | Value | Reference |

| Column | KB-1 | e3s-conferences.org |

| Carrier Gas | Nitrogen | e3s-conferences.org |

| Detector | FID | e3s-conferences.org |

| Inlet Temperature | 240℃ | e3s-conferences.org |

| Initial Column Temp | 120℃ | e3s-conferences.org |

| Heating Rate | 30℃/min | e3s-conferences.org |

| Final Column Temp | 205℃ (hold for 5 min) | e3s-conferences.org |

| Detector Temperature | 255℃ | e3s-conferences.org |

High-performance liquid chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally unstable, making it ideal for analyzing cyanoacetic acid and many of its derivatives. researchgate.netgoogle.com

Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of cyanoacetates. In this technique, a nonpolar stationary phase is used with a polar mobile phase. For instance, ethyl this compound can be analyzed using a C18 or a specialized reverse-phase column like Newcrom R1. sielc.comsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid like phosphoric acid added to control the pH and improve peak shape. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used instead of phosphoric acid. sielc.comsielc.com

Ion chromatography, a subset of HPLC, is particularly effective for the quantification of ionic species like cyanoacetic acid. One validated method for determining cyanoacetic acid in a drug substance utilized an ion exchange column with a suppressed conductivity detector. researchgate.netsciencegate.appresearchgate.net This method demonstrated good linearity, accuracy, and precision, with a limit of detection (LOD) of 33 μg/g and a limit of quantification (LOQ) of 101 μg/g for cyanoacetic acid. researchgate.netresearchgate.net

The choice of detector is crucial in HPLC. UV detectors are commonly used, with the detection wavelength set to an appropriate value for the analyte, such as 200 nm for cyanoacetic acid. sielc.com For compounds lacking a strong UV chromophore, an evaporative light scattering detector (ELSD) can be employed, as demonstrated in the analysis of cyanoacetamide. google.com

Table 2: HPLC Conditions for Cyanoacetic Acid Analysis

| Parameter | Condition 1 | Condition 2 | Reference |

| Column | Primesep SB | Metrosep A Supp 5 | sielc.com, researchgate.netsciencegate.appresearchgate.net |

| Mobile Phase | Acetonitrile/Water (20/80) | - | sielc.com |

| Buffer | 0.05% H₂SO₄ | - | sielc.com |

| Flow Rate | 1.0 ml/min | 0.6 mL min⁻¹ | sielc.com, researchgate.netsciencegate.appresearchgate.net |

| Detection | UV, 200 nm | Suppressed Conductivity | sielc.com, researchgate.netsciencegate.appresearchgate.net |

| Temperature | - | 40 °C | researchgate.netsciencegate.appresearchgate.net |

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. nih.govprepchem.com In the context of this compound chemistry, TLC is frequently employed to follow the conversion of starting materials to products. chemprob.orgnih.govcyberleninka.ru

For TLC analysis, a small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. chemprob.orgscielo.org.mx The plate is then placed in a sealed chamber with a solvent system (eluent), which moves up the plate by capillary action. The components of the sample travel at different rates depending on their affinity for the stationary phase and solubility in the eluent, resulting in separation. The separated spots are visualized, often under UV light. chemprob.orgscielo.org.mx

For example, in syntheses involving ethyl this compound, TLC with an eluent system of acetone-hexane (1:1) or ethyl acetate-hexane has been used to monitor reaction progress. nih.govchemprob.org The purity of the synthesized compounds can also be checked using this method. chemprob.orgscielo.org.mx

High-Performance Liquid Chromatography (HPLC) for this compound and its Derivatives

Spectroscopic Techniques for this compound Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and its derivatives by examining the interaction of these compounds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to characterize cyanoacetates. cyberleninka.rursc.orguminho.pt

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For ethyl this compound, the ¹H NMR spectrum typically shows a triplet for the methyl protons (CH₃), a quartet for the methylene (B1212753) protons of the ethyl group (OCH₂), and a singlet for the active methylene protons (NCCH₂). chemicalbook.com For instance, in a CDCl₃ solvent, the signals for ethyl this compound appear at specific chemical shifts (ppm). chemicalbook.com Similarly, the ¹H NMR of methyl this compound would show a singlet for the methyl ester protons and a singlet for the active methylene protons. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For derivatives of ethyl cyano(arylhydrazono)acetates, ¹³C NMR has been used to identify the (Z)- and (E)-isomers based on the chemical shifts of the carbon atoms, including the cyano and carbonyl carbons. rsc.org In the ¹³C NMR spectrum of a thienylpyrrolyl-cyanoacetic acid derivative, characteristic signals for the cyano (CN), carbonyl (COOH), and various aromatic and vinylic carbons were identified. uminho.pt

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Ethyl this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Reference |

| -CH₃ | ~1.3 | Triplet | chemicalbook.com |

| -OCH₂- | ~4.2 | Quartet | chemicalbook.com |

| -CH₂CN | ~3.4 | Singlet | chemicalbook.com |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are excellent for identifying the functional groups present in a molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The this compound structure has several characteristic IR absorption bands. The most prominent are the stretching vibrations of the nitrile (C≡N) group and the carbonyl (C=O) group. The C≡N stretch typically appears in the region of 2200-2300 cm⁻¹. scialert.netirdg.org The C=O stretch of the ester or carboxylic acid is a strong band usually found between 1700 and 1750 cm⁻¹. scialert.netcdnsciencepub.com For example, in a study of cyanoacetic acid monomers isolated in a low-temperature matrix, FTIR spectroscopy was used to identify different conformers. acs.org Another study reported the IR spectrum of ethyl this compound adsorbed on silica, showing hydrogen bonding interactions with both the cyano and carbonyl groups. rsc.org

Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly useful for symmetric non-polar bonds, which may be weak in the IR spectrum. For cyanoacetates, the C≡N and C=C bonds often give strong Raman signals. irdg.orgresearchgate.net The C≡N stretching vibration in the Raman spectrum of ethyl this compound is observed around 2240 cm⁻¹. scialert.net The C=O stretching vibration also gives rise to a band in the Raman spectrum. scialert.net The vibrational spectra of methyl this compound and its deuterated analog have been extensively studied using both IR and Raman spectroscopy, allowing for a tentative vibrational assignment of the various modes. cdnsciencepub.com

Table 4: Characteristic Vibrational Frequencies (cm⁻¹) for Cyanoacetates

| Functional Group | Technique | Frequency Range (cm⁻¹) | Reference |

| C≡N Stretch | IR, Raman | 2200 - 2300 | scialert.netirdg.org |

| C=O Stretch | IR, Raman | 1700 - 1750 | scialert.netcdnsciencepub.com |

| C-H Stretch (aliphatic) | IR, Raman | 2850 - 3000 | cdnsciencepub.comresearchgate.net |

| C-O Stretch | IR | 1100 - 1300 | researchgate.net |

Mass Spectrometry (MS) of this compound and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and structure of compounds through the analysis of their mass-to-charge ratio (m/z). wikipedia.org In the context of this compound and its derivatives, MS, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), provides invaluable information on molecular identity and fragmentation pathways. researchgate.netthermofisher.comnih.gov

The fragmentation of a molecular ion in a mass spectrometer is a process where an energetically unstable molecular ion, formed by electron bombardment, breaks down into smaller, more stable fragment ions. chemguide.co.uk The resulting fragmentation pattern is characteristic of the molecule's structure. chemguide.co.uk For this compound and its esters, common fragmentation mechanisms include alpha-cleavage and rearrangements. msu.edu

In the mass spectrum of cyanoacetic acid, prominent peaks can be observed at m/z values of 41, 44, and 40. nih.gov For short-chain carboxylic acids, the loss of functional groups like -OH (a decrease of 17 mass units) and -COOH (a decrease of 45 mass units) are characteristic fragmentation patterns resulting from the cleavage of bonds adjacent to the carbonyl group. libretexts.org

The fragmentation of cyanoacrylate ultraviolet (UV) absorbers, such as Uvinul 3035 and Uvinul 3039, has been studied using LC with atmospheric pressure chemical ionization mass spectrometry (LC/APCI-MS). researchgate.netnih.gov Key fragment ions were observed at m/z 250, 232, and 204, with the m/z 250 ion being attributed to a McLafferty rearrangement. researchgate.netnih.gov The abundance of these fragment ions was found to increase with a higher fragmentor voltage. researchgate.netnih.gov The solvent used can also influence ionization efficiencies, with solvated ions like [M+H + solvent]+ being detected for methanol, ethanol, and acetone (B3395972). researchgate.netnih.gov

The study of fragmentation patterns is crucial for the structural elucidation of newly synthesized compounds. For instance, the mass spectral fragmentation of various thiazole (B1198619) and imidazolidine (B613845) derivatives prepared from ethyl β-(thiophen-2-yl)-α-cyanoacrylate has been investigated to confirm their structures.

Table 1: Common Mass Spectral Data for this compound and Related Compounds

| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) | Ionization Method | Reference |

| Cyanoacetic Acid | 85.06 | 41, 44, 40 | Not Specified | nih.gov |

| Methyl this compound | 99.09 | Conforms to structure | GC/MS | thermofisher.comspectrabase.com |

| Ethyl this compound | 113.12 | Not Specified | GC-MS | nih.gov |

| Uvinul 3039 | Not Specified | 250, 232, 204 | LC/APCI-MS | researchgate.netnih.gov |

| 2-Methoxyethyl this compound | 143.14 | Not Specified | Not Specified |

UV-Visible Spectroscopy in this compound Systems

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. libretexts.org This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org For organic molecules, the most common transitions are π-π* and n-π*. rsc.org

Cyanoacetic acid itself exhibits a maximum absorption at 208 nm in alcohol. nih.gov Compounds containing a carbonyl (C=O) group, such as cyanoacetates, typically show a weak absorbance in the range of 270-300 nm, which is attributed to an n→π* transition. masterorganicchemistry.com

The UV-Vis absorption spectra of various compounds incorporating the this compound moiety have been studied. For instance, carbazole-based compounds with cyanoacetic acid show three main absorption peaks between 240 nm and 400 nm. rsc.org The peak in the 290–305 nm range is primarily due to the π-π* electron transition in the conjugated molecule, while the absorption in the 340–365 nm range is attributed to the n–π* transition. rsc.org It has been observed that compounds containing cyanoacetic acid can exhibit a redshift (a shift to longer wavelengths) compared to similar compounds with aldehyde groups. rsc.org

In the study of 2,4,5-triphenyl imidazole (B134444) based dyes with cyanoacetic acceptors, the UV-Visible absorption spectra were investigated to understand their optoelectronic properties for potential use in dye-sensitized solar cells. researchgate.net Similarly, the optical properties of a 2-cyanoacetic acid derivative in various polymer matrices have been explored, noting a redshift in photoluminescence and amplified spontaneous emission spectra with increasing dye concentration due to a solid-state solvation effect. mdpi.com

The absorption spectrum of polycyanoacrylate UV powder shows a strong absorption peak around 360 nm. researchgate.net This property is utilized in applications such as one-step fluorescent cyanoacrylate fuming for developing latent fingermarks. researchgate.net

Table 2: UV-Visible Absorption Data for this compound-Containing Systems